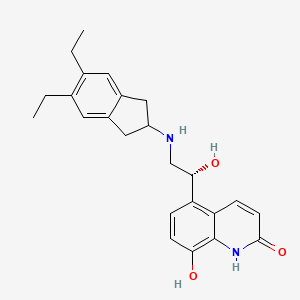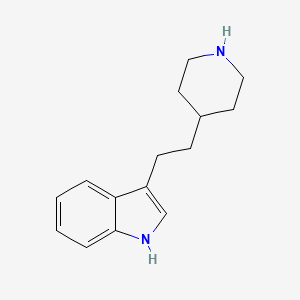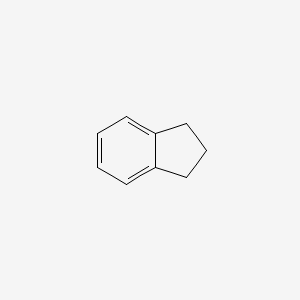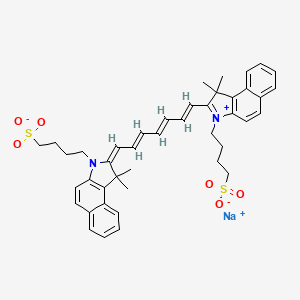
Indocyaningrün
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ICG is complex and involves multiple steps. The process has been studied in detail, with research indicating that the interaction between ICG and proteins is due to both covalent and noncovalent binding of the ICG to the protein . Noncovalently bound dye in the ICG conjugate products can be removed by extraction with ethyl acetate to further purify the conjugation products .Molecular Structure Analysis
The molecular formula of ICG is C43H47N2NaO6S2 . It has a molecular weight of 774.97 . The chemical name for ICG is 1H-benz[e]indolium, 2-[7-[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benz[e]indo-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-,hydroxide, inner salt, sodium .Physical And Chemical Properties Analysis
ICG is a cyanine dye, a benzoindole, and a 1,1-diunsubstituted alkanesulfonate . It is a nontoxic, fluorescent, tricarbocyanine dye with a peak spectral absorption at 790 nm . It has a half-life of 150 to 180 seconds and is removed exclusively by the liver from circulation to bile juice .Wissenschaftliche Forschungsanwendungen
Chirurgische Onkologie
ICG wird in der chirurgischen Onkologie weit verbreitet eingesetzt . Es ist ein nicht-toxischer, an Albumin gebundener, in der Leber metabolisierter fluoreszierender Jodfarbstoff, der seit Mitte der 1950er Jahre in klinischen Anwendungen verwendet wird . Die ICG-Fluoreszenzbildgebung wurde in der krebsbezogenen Forschung umfassend eingesetzt, beispielsweise bei der Sentinel-Lymphknotenbiopsie, der Tumorentdeckung, bildgestützten chirurgischen Verfahren, der Bestimmung von Resektionsrändern, der Fluoreszenzerfassung von Lymphknoten und der Beurteilung der Anastomosenperfusion .
Abdominale, gynäkologische und urologische Chirurgie
ICG ist ein injizierbarer Fluorochrom, der in jüngster Zeit als Mittel zur Unterstützung der intraoperativen Visualisierung während laparoskopischer und robotergestützter Chirurgie an Popularität gewonnen hat . Es wurde bei Operationen im Bauchraum eingesetzt, darunter metabolische bariatrische Chirurgie, Cholezystektomie, kolorektale, ösophageale, gastrische, hepato-pancreato-biliäre Chirurgie, Geburtshilfe und Gynäkologie (OG), Kinderchirurgie, chirurgische Onkologie, Urologie, (abdominale) Gefäßchirurgie, Nebennieren- und Milzoperationen sowie interdisziplinäre Aufgaben .
Gastrointestinale Chirurgie
Die ICG-vermittelte Fluoreszenzbildgebung wird zunehmend in der gastrointestinalen Chirurgie eingesetzt . Es wurde von verschiedenen chirurgischen Disziplinen als eine mögliche Methode zur Verbesserung der Lymphknotendetektion und zur Verbesserung der Visualisierung des Operationsfeldes angenommen .
Photothermische/photodynamische Therapie
ICG ist eine wichtige Art von photosensitiven Molekülen im nahen Infrarotbereich (NIR) für die Photothermotherapie (PTT) und die Photodynamische Therapie (PDT) sowie für die Bildgebung . Bei Bestrahlung mit NIR-Licht kann ICG reaktive Sauerstoffspezies (ROS) erzeugen, die Krebszellen und krankheitserregende Bakterien abtöten können .
Leberfunktion und Herzminutenvolumenmessung
Anfangs wurde ICG zur quantitativen Messung der Leberfunktion und des Herzminutenvolumens verwendet . Nach den 1970er Jahren erweiterte die Fokussierung der Studien auf seine Fluoreszenzeigenschaften die Verwendung von ICG auf viele andere chirurgische Bereiche .
Ophthalmologie
ICG wird in der Ophthalmologie für die Bildgebung der Netzhaut und der Aderhaut eingesetzt . Die Verbesserung der Auflösung der digitalen Bildgebung durchbrach technische Barrieren und förderte die weitverbreitete Entwicklung der ICG-Fluoreszenzan- und Lymphografie weiter .
Neurochirurgie und Herzchirurgie
ICG wurde für die zerebrale Angiographie in der Neurochirurgie und für die Angiographie der Herzkranzgefäße in der Koronarchirurgie verwendet . Die Verbesserung der Auflösung der digitalen Bildgebung durchbrach technische Barrieren und förderte die weitverbreitete Entwicklung der ICG-Fluoreszenzan- und Lymphografie weiter .
Tumortherapie
Die Anwendung der zielgerichteten ICG-Photothermietechnologie in der Tumortherapie wird kurz erwähnt . ICG hat in der aktuellen klinischen Praxis ein erhebliches Potenzial für die Detektion und Behandlung von Tumoren gezeigt .
Wirkmechanismus
Indocyanine Green (ICG), also known as Foxgreen or Cardiogreen, is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used as a diagnostic agent in various medical applications .
Target of Action
ICG’s primary targets are the hepatic parenchymal cells . It is taken up from the plasma almost exclusively by these cells and is secreted entirely into the bile . This characteristic makes ICG a helpful index of hepatic function .
Mode of Action
Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin . It undergoes no significant extrahepatic or enterohepatic circulation . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin .
Biochemical Pathways
ICG is involved in the hepatic function pathway. It is taken up by the hepatic parenchymal cells and secreted into the bile . This process allows for the assessment of liver function and blood flow .
Pharmacokinetics
ICG has a unique pharmacokinetic profile. It is rapidly taken up by the liver from the plasma and is secreted entirely into the bile . It undergoes no significant extrahepatic or enterohepatic circulation . The half-life of ICG is about 150 to 180 seconds , and it is removed from circulation exclusively by the liver to bile .
Result of Action
The primary result of ICG’s action is the ability to determine cardiac output, hepatic function, and liver blood flow . It is also used for ophthalmic and cerebral angiography . When exposed to near-infrared light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .
Action Environment
The action of ICG is influenced by environmental factors. For instance, its fluorescence properties are affected by its concentration and the pH of its environment . Moreover, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching .
Zukünftige Richtungen
ICG has potential for future applications in various biomedical fields. Its large safety margin and near-infrared fluorescent optical advantage have proved useful in several clinical trials of intraoperative systems for tumor removal . Future research may focus on using ICG with novel biotechnological techniques, such as fluorescent endoscopy and photoacoustic equipment . The number of new indications for ICG continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver .
Biochemische Analyse
Biochemical Properties
Indocyanine Green shows binding affinity towards plasma and lymph globulins, especially albumin and some lipoproteins . It undergoes no significant extrahepatic or enterohepatic circulation . The compound is rapidly bound to plasma protein, of which albumin is the principal carrier (95%) .
Cellular Effects
The effects of Indocyanine Green on cells are primarily observed in its use as a diagnostic tool. The dye’s rapid and uniform spread in the lymphatic system due to its low molecular weight allows for effective imaging of these systems .
Molecular Mechanism
The molecular mechanism of Indocyanine Green primarily involves its interactions with proteins, particularly albumin. The dye binds to albumin, which acts as its principal carrier in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Indocyanine Green can change over time. For instance, the compound’s decomposition products (DPs) can increase when exposed to light . The number of DPs was found to be greater in more diluted solutions and when balanced salt solution (BSS) was used as a solvent .
Metabolic Pathways
Indocyanine Green does not undergo significant extrahepatic or enterohepatic circulation
Transport and Distribution
Following intravenous injection, Indocyanine Green is rapidly distributed within the body due to its binding to albumin . The dye spreads rapidly and uniformly in the lymphatic system due to its low molecular weight .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Indocyanine green involves the condensation of 2,3,3-trimethyl-3H-indole and 4,5-dihydroxy-3-[(1E,3E,5E)-3,3-dimethyl-5-(3-sulfopropenylidene)oxocyclohex-1-en-1-yl]benzenesulfonic acid, followed by the addition of a quinone group to form the final compound.", "Starting Materials": [ "2,3,3-trimethyl-3H-indole", "4,5-dihydroxy-3-[(1E,3E,5E)-3,3-dimethyl-5-(3-sulfopropenylidene)oxocyclohex-1-en-1-yl]benzenesulfonic acid", "Quinone" ], "Reaction": [ "Condensation of 2,3,3-trimethyl-3H-indole and 4,5-dihydroxy-3-[(1E,3E,5E)-3,3-dimethyl-5-(3-sulfopropenylidene)oxocyclohex-1-en-1-yl]benzenesulfonic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCC)", "Addition of a quinone group to the intermediate product formed in the previous step using a quinone reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or 2,3,5,6-tetrachloro-1,4-benzoquinone (TCBQ)", "Purification of the final product through column chromatography or other suitable methods" ] } | |
CAS-Nummer |
3599-32-4 |
Molekularformel |
C43H47N2NaO6S2 |
Molekulargewicht |
775.0 g/mol |
IUPAC-Name |
sodium;4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |
InChI-Schlüssel |
MOFVSTNWEDAEEK-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Verunreinigungen |
...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT. |
SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |
Aussehen |
Solid powder |
Color/Form |
DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR |
Andere CAS-Nummern |
3599-32-4 |
Physikalische Beschreibung |
Dark green, blue-green, olive brown, dark blue, or black solid; Solutions are deep emerald-green; [HSDB] |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
UNSTABLE IN SOLN. Solutions are stable only for a few hours and cannot be kept overnight. |
Löslichkeit |
SOL IN WATER & METHANOL; PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS Soluble in water, less soluble in ethanol. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cardio Green Cardio-Green Cardiogreen Green, Indocyanine Indocyanine Green Ujoveridin Vofaverdin Vophaverdin Wofaverdin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



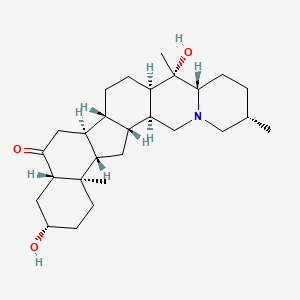

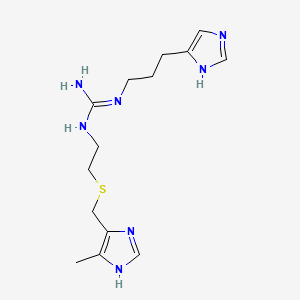
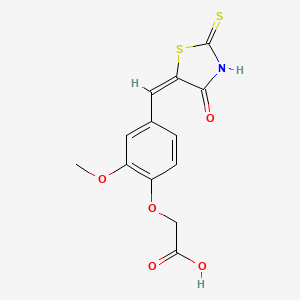
![3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one](/img/structure/B1671808.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
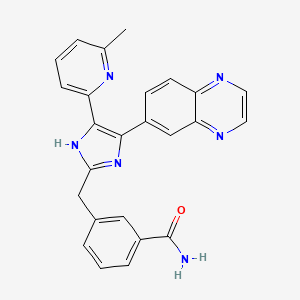
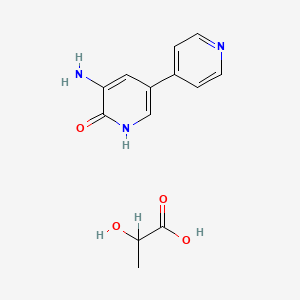

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

